molecular formula C8H13NO B13202291 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine

Cat. No.: B13202291
M. Wt: 139.19 g/mol
InChI Key: JPCBVKFUWMYCBT-UHFFFAOYSA-N
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Description

4-Oxatricyclo[4210,3,7]nonan-2-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic core. This is followed by amination to introduce the amine group at the 2-position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride
  • 2-Hydroxy-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one

Uniqueness

4-Oxatricyclo[4210,3,7]nonan-2-amine is unique due to its specific tricyclic structure and the presence of an amine group at the 2-position

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-2-amine

InChI

InChI=1S/C8H13NO/c9-7-4-1-5-3-10-8(7)6(5)2-4/h4-8H,1-3,9H2

InChI Key

JPCBVKFUWMYCBT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1COC3C2N

Origin of Product

United States

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